Strongylophorine-26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[(1S,2S,5S,6S,7R,10R,11S)-5-hydroxy-5,7,11-trimethyl-12-oxo-13-oxatetracyclo[9.3.3.01,10.02,7]heptadecan-6-yl]methyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H36O6/c1-24-10-6-20-25(2)8-5-9-27(20,15-33-23(25)30)19(24)7-11-26(3,31)21(24)13-16-12-17(28)14-18(32-4)22(16)29/h12,14,19-21,31H,5-11,13,15H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
InChI Key |
AMOGVPDDGBDGJG-FOMYWIRZSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4(CCC[C@@]3([C@H]1CC[C@]([C@H]2CC5=CC(=O)C=C(C5=O)OC)(C)O)COC4=O)C |
Canonical SMILES |
CC12CCC3C4(CCCC3(C1CCC(C2CC5=CC(=O)C=C(C5=O)OC)(C)O)COC4=O)C |
Synonyms |
strongylophorine-26 |
Origin of Product |
United States |
Structural Elucidation Methodologies of Strongylophorine 26
Advanced Spectroscopic Analysis
The foundational work of elucidating the structure of Strongylophorine-26 relied heavily on a suite of advanced spectroscopic techniques. semanticscholar.org The initial steps to define the molecule's connectivity and elemental composition were achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the central tool used to piece together the intricate framework of this compound. acs.org Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map the proton and carbon environments within the molecule and establish their connectivity.
The primary 1D NMR experiments, proton (¹H) and carbon-13 (¹³C) NMR, provided the initial inventory of atoms within this compound. The ¹H NMR spectrum revealed the number and electronic environment of hydrogen atoms, identifying key features such as methyl singlets, methylene (B1212753) and methine protons within the complex tetracyclic diterpenoid core, and signals corresponding to the methoxy-p-quinone moiety. rhhz.net
The ¹³C NMR spectrum complemented this by identifying the full count of 27 carbon atoms, as dictated by the molecular formula. acs.org The chemical shifts of these carbons indicated the presence of carbonyls, olefinic carbons of the quinone ring, oxygenated carbons, and the aliphatic carbons of the terpene skeleton. While the specific data for this compound is embedded in broader literature, the following table for the closely related compound, Strongylophorine-2, illustrates the typical ¹³C NMR data acquired for this class of meroditerpenoids.
Table 1: Representative ¹³C NMR Data for a Related Compound, Strongylophorine-2 This interactive table contains ¹³C NMR data for Strongylophorine-2, a structurally similar meroditerpenoid, which is representative of the data used for the elucidation of this compound. Data collected in pyridine-d₅.
| Position | Chemical Shift (δc, ppm) |
| 1 | 38.4 |
| 2 | 23.5 |
| 3 | 40.1 |
| 4 | 43.5 |
| 5 | 54.9 |
| 6 | 20.4 |
| 7 | 37.0 |
| 8 | 35.3 |
| 9 | 50.8 |
| 10 | 40.0 |
| 11 | 20.0 |
| 12 | 30.6 |
| 13 | 73.0 |
| 14 | 59.2 |
| 15 | 34.2 |
| 26 | 176.1 |
| Data adapted from a synthetic study of Strongylophorine-2. nih.gov |
To assemble the puzzle pieces from 1D NMR into a coherent structure, researchers relied on 2D NMR experiments. These techniques reveal correlations between nuclei, establishing the bonding framework.
COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous spin systems throughout the diterpenoid portion of the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated each proton signal with the signal of the carbon atom to which it is directly attached. This definitively assigned the carbon chemical shifts for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This was arguably the most critical experiment for elucidating the complete structure. HMBC reveals long-range (typically 2- to 3-bond) correlations between protons and carbons. These correlations were essential for connecting the individual spin systems identified by COSY and for positioning non-protonated (quaternary) carbons, such as the carbonyls and key ring-junction carbons. It was instrumental in linking the diterpenoid fragment to the methoxy-p-quinone moiety.
One-Dimensional (1D) NMR Techniques
Mass Spectrometry (MS) Applications
Mass spectrometry provided the precise molecular weight and elemental composition, which are crucial anchors for structural analysis.
The molecular formula of this compound was unequivocally established using HRESIMS. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. The experimentally determined exact mass allows for the calculation of a single, unambiguous molecular formula. For this compound, the analysis confirmed the molecular formula as C₂₇H₃₆O₆. acs.org This formula, with its implied 10 degrees of unsaturation, was consistent with the structural features deduced from the NMR data.
X-ray Crystallography for Absolute Configuration Determination
While the comprehensive spectroscopic analysis successfully determined the planar structure and relative stereochemistry of this compound, it could not define its absolute configuration in three-dimensional space. nih.gov For this, researchers turned to single-crystal X-ray diffraction, a powerful technique for determining the precise spatial arrangement of atoms.
However, obtaining suitable crystals of this compound itself for X-ray analysis proved challenging. Instead, scientists cleverly circumvented this issue by using a related, co-occurring metabolite, Strongylophorine-8. They were able to prepare a derivative of Strongylophorine-8 that yielded high-quality crystals. nih.gov
The single-crystal X-ray diffraction analysis of this derivative unambiguously established its absolute stereochemistry. Through chemical correlation between this derivative and this compound, the absolute configuration of this compound was confidently assigned as 4S, 5R, 8R, 9S, 10S, 13S, 14S. nih.gov This final step completed the full structural elucidation of the molecule.
Analysis of this compound Derivatives
A pivotal step in assigning the absolute configuration of this compound was the use of single-crystal X-ray diffraction analysis. acs.org This powerful technique provides unambiguous proof of stereochemistry, but obtaining suitable crystals of the natural product itself can be challenging. To overcome this, researchers turned to a chemically related and co-occurring metabolite, strongylophorine-8. acs.orgacs.org
A derivative, designated as compound 7 , was prepared from strongylophorine-8. acs.org This derivative was successfully crystallized, and its structure was analyzed using X-ray diffraction. The analysis of derivative 7 unequivocally established the absolute stereochemistry of its core structure. acs.orgubc.ca This information was then correlated back to this compound, as both compounds share the same foundational tetracyclic diterpenoid core. The absolute configuration for the shared chiral centers was thus determined to be 4S, 5R, 8R, 9S, 10S, 13S, and 14S. acs.orgacs.orgubc.ca
The initial structural elucidation of this compound was based on comprehensive spectroscopic data.
Table 1: Spectroscopic Data for this compound
| Data Type | Observation |
|---|---|
| HREIMS | m/z 456.2515 (calculated for C₂₇H₃₆O₆, 456.2512) acs.org |
| UV (CH₃CN) λmax (ε) | 202 nm (10000), 241 nm (6200), 276 nm (6900), 347 nm (shoulder) acs.org |
| ¹H NMR (Selected Resonances) | δ 6.48 (H-21), 5.86 (H-19) acs.org |
| ¹³C NMR (Selected Resonances) | δ 122.2 (C-21), 99.5 (C-19) (major cyclic form) acs.org |
| COSY Correlations | Strong correlation between H-19 (δ 5.86) and H-21 (δ 6.48) acs.org |
| Allylic Coupling | Correlation between H-21 (δ 6.48) and H-15 (δ 2.50) acs.org |
This interactive table summarizes key data used in the initial structural determination of this compound.
Chemical Derivatization and Interconversion Studies for Stereochemical Assignment
Chemical interconversion studies were crucial for confidently linking the stereochemistry determined from the X-ray analysis of derivative 7 to this compound. acs.org These studies involved chemically transforming one known compound into another to prove they share a common stereochemical framework.
Two key transformations were employed:
Oxidation of Strongylophorine-8: Researchers demonstrated that this compound could be obtained through the oxidation of strongylophorine-8 using manganese dioxide (MnO₂). acs.org This chemical correlation directly links the stereochemistry of strongylophorine-8 (the precursor to the crystallized derivative 7 ) with that of this compound. acs.orgacs.org This confirmed that the complex stereocenter arrangement in the tetracyclic core of this compound was identical to that of strongylophorine-8.
Together, the analysis of the crystalline derivative 7 and the chemical interconversion studies involving strongylophorine-8 and bislactone 8 provided a robust and definitive assignment of the absolute configuration of this compound. acs.orgacs.org
Table 2: Compounds Mentioned in this Article
| Compound Name | Identifier |
|---|---|
| This compound | 1 |
| Strongylophorine-8 | 4 (also referred to as 3 in some literature) |
| X-ray analysis derivative | 7 |
This table lists the key chemical compounds involved in the structural elucidation of this compound.
Biosynthetic Investigations of Strongylophorine 26
Proposed Biosynthetic Pathways of Meroditerpenoids
The biosynthesis of meroterpenoids is characterized by the convergence of at least two major metabolic routes: the terpenoid pathway and, most commonly, the polyketide pathway. frontiersin.org This hybrid origin gives rise to an immense structural diversity, which is further amplified by a variety of enzymatic modifications. frontiersin.orgmdpi.com The general biosynthetic logic involves the separate formation of the precursor units, their subsequent joining, and a series of complex cyclization and rearrangement reactions to form the final intricate scaffold. semanticscholar.orgnih.gov For the strongylophorine family, it is proposed that the pathway involves the coupling of a diterpenoid component with a hydroquinone (B1673460) moiety, followed by oxidative cyclization cascades. semanticscholar.orgresearchgate.net
The structural architecture of this compound clearly points to its hybrid origins. The molecule consists of a complex, polycyclic diterpenoid core fused to a hydroquinone-derived unit. acs.org
Terpenoid Precursor: The intricate perhydrophenanthrene ring system of the strongylophorines is a hallmark of a diterpenoid origin, derived from a C20 precursor. acs.org In the broader context of isoprenoid biosynthesis, these molecules originate from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the common precursor to diterpenes. The semisynthesis of several strongylophorines from isocupressic acid, a labdane (B1241275) diterpene, strongly suggests that a similar diterpenoid is the natural precursor in the biosynthetic pathway. researchgate.netresearchgate.net
Polyketide Precursor: The aromatic portion of this compound is a hydroquinone moiety. acs.org In natural product biosynthesis, such aromatic structures are frequently derived from the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multi-domain enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to produce diverse phenolic compounds, including hydroquinones. frontiersin.org While the specific PKS and starter/extender units for this compound are unknown, this pathway represents the most plausible origin for its hydroquinone fragment.
The assembly of the final hexacyclic structure of this compound from its precursors requires a series of complex bond-forming and skeletal rearrangement reactions. While the precise enzymatic control of these steps in vivo is yet to be elucidated, biomimetic chemical syntheses have provided valuable insights into plausible mechanisms. semanticscholar.orgresearchgate.net
A key proposed step is an oxidative cascade reaction that fuses the terpenoid and hydroquinone moieties. The total synthesis of this compound was achieved using an iron(III)-mediated rearrangement/cyclization cascade. semanticscholar.orgresearchgate.netresearchgate.net This suggests that a similar metal-dependent enzymatic oxidation could trigger a cationic cyclization cascade in the natural pathway. nih.gov This cascade would involve the formation of the ether linkage between the hydroquinone and the terpene, as well as the construction of the additional rings of the strongylophorine core. semanticscholar.org
Further modifications, such as the formation of the δ-lactone ring found in many strongylophorines, are also proposed to occur via late-stage oxidative cyclizations. acs.orgresearchgate.net For instance, a directed photochemical sp³ C-H δ-lactonization was a key step in a reported semisynthesis, mimicking a potential enzymatic C-H oxidation and subsequent lactonization in the natural pathway. researchgate.net These postulated cascades highlight the efficiency of biosynthetic pathways in building molecular complexity from relatively simple linear precursors.
Role of Terpenoid and Polyketide Precursors
Enzymatic and Genetic Considerations in Meroditerpenoid Biosynthesis
The biosynthesis of a complex molecule like this compound necessitates a suite of specialized enzymes encoded by a dedicated set of genes. In fungi and bacteria, genes for the biosynthesis of a secondary metabolite are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov It is plausible that a similar genetic architecture is responsible for strongylophorine production, potentially within a marine microbial symbiont of the host sponge, as many sponge-derived natural products are now known to be produced by associated microorganisms. mdpi.comnih.gov
The key enzymes expected to be involved in the this compound pathway include:
Terpene Cyclase: This enzyme would catalyze the intricate cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic polycyclic diterpene core. nih.gov
Polyketide Synthase (PKS): A Type I or Type III PKS would be responsible for synthesizing the aromatic hydroquinone moiety from simple acyl-CoA precursors. frontiersin.org
Prenyltransferase (PT) or similar coupling enzyme: An enzyme would be required to catalyze the crucial C-C or C-O bond formation that links the diterpene and hydroquinone units.
Tailoring Enzymes: A variety of enzymes, particularly cytochrome P450 monooxygenases and other oxidoreductases, would be needed for the subsequent oxidative cyclizations, rearrangements, and functional group installations (e.g., lactone formation) that complete the biosynthesis. researchgate.netnih.gov
While the BGC for strongylophorines has not been identified, genome mining of the sponge's symbiotic microbiome could be a promising strategy to uncover the genetic basis of their production. mdpi.com
Chemo-Enzymatic Approaches to Biosynthetic Pathway Elucidation
Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, is a powerful tool for studying and manipulating biosynthetic pathways. dntb.gov.uanih.gov This approach can be used to verify proposed biosynthetic intermediates and to generate novel analogues of natural products. nih.govscispace.com
For the this compound pathway, several chemo-enzymatic strategies could be envisioned for future research:
Precursor-Directed Biosynthesis: This would involve synthesizing chemically modified (e.g., fluorinated or isotopically labeled) analogues of the proposed diterpene or hydroquinone precursors. scispace.com These synthetic precursors would then be fed to the producing organism (or a culture of its symbionts). If the enzymes of the pathway are sufficiently promiscuous, they might accept the synthetic substrate and incorporate it, leading to the production of new strongylophorine analogues and confirming the role of the natural precursor.
In Vitro Enzymatic Reactions: Once the genes of the biosynthetic cluster are identified and cloned, the corresponding enzymes can be expressed and purified. These isolated enzymes could then be used in vitro to test their function on natural and synthetic substrates, allowing for a step-by-step reconstruction and detailed mechanistic study of the biosynthetic pathway. scispace.com
Cell-Free Biosynthesis: This technique uses cell lysates containing the necessary biosynthetic enzymes to produce the target compound. nih.gov It can be a rapid method for prototyping and testing engineered biosynthetic pathways without the need for whole-cell cultivation. nih.gov
These approaches, combining the flexibility of chemical synthesis with the selectivity of enzymatic catalysis, hold significant promise for unraveling the intricate biosynthetic route to this compound and for harnessing its biosynthetic machinery to create novel bioactive compounds. nih.gov
Synthetic Chemistry of Strongylophorine 26 and Analogues
Total Synthesis Strategies
The total synthesis of Strongylophorine-26, a cytotoxic natural product, has been a significant achievement in organic chemistry, showcasing the ingenuity required to construct such complex molecules. nih.gov The strategies developed have not only provided access to the natural product itself but have also enriched the toolbox of synthetic chemists.
Development of Key Methodologies
The successful synthesis of this compound has been underpinned by the development of several key chemical methodologies. These innovations have addressed the inherent challenges of assembling the molecule's unique structural features.
A pivotal breakthrough in the total synthesis of this compound was the development of a novel catalytic oxidative quinone heterofunctionalization method. researchgate.netsemanticscholar.org The direct functionalization of p-quinones with heteroatom nucleophiles is a desirable yet challenging transformation due to the reactivity of the quinone moiety. nih.gov Research has shown that Co(OAc)₂ and Mn(OAc)₃·2H₂O can act as effective catalysts for this oxidative functionalization, utilizing oxygen as the terminal oxidant. nih.gov This method allows for the controlled addition of oxygen, nitrogen, and sulfur nucleophiles to p-quinones. nih.govsemanticscholar.org
In the context of this compound synthesis, this methodology was crucial for the introduction of a key vinylogous ester group in the final stages of the synthesis. researchgate.netnih.gov Specifically, an oxidative quinone methoxylation was employed to construct this critical functional group. researchgate.net The reaction of a transiently formed 1,4-benzoquinone (B44022) intermediate under oxidative heterofunctionalization conditions using Co(OAc)₂ yielded this compound. semanticscholar.org
Catalysts for Oxidative Quinone Heterofunctionalization
| Catalyst | Nucleophiles | Terminal Oxidant |
|---|---|---|
| Co(OAc)₂ | O, N, S | Oxygen |
While a specific enantioselective total synthesis of this compound has not been detailed in the provided results, the broader context of strongylophorine synthesis provides insights into achieving enantioselectivity. The first enantioselective total syntheses of the highly complex hexacyclic meroterpenoids strongylophorine-2 and -9 have been reported. researchgate.net A key element of this route was the use of a Robinson-type annulation reaction to construct the tricyclic terpenoid building block. researchgate.net Furthermore, this synthesis enabled the determination of the absolute configuration of these natural products. researchgate.net Such strategies, focusing on the enantioselective construction of key building blocks, are fundamental to achieving enantiopure final products and are likely applicable to the synthesis of this compound. The challenge of controlling stereochemistry is a recurring theme in the synthesis of complex meroterpenoids. rsc.org
FeCl3-Mediated Cascade Reactions for Scaffold Assembly
Challenges and Innovations in Complex Meroditerpenoid Synthesis
The synthesis of complex meroterpenoids like this compound is fraught with challenges that stimulate significant innovation in synthetic chemistry. researchgate.netsemanticscholar.org These natural products, arising from dual biosynthetic origins, possess a heterogeneity that requires constant revision of retrosynthetic logic. researchgate.net
Key challenges include:
Control of Stereochemistry: The presence of multiple contiguous stereocenters, including all-carbon quaternary centers, demands highly selective reactions. researchgate.net
Scaffold Assembly: The construction of intricate and often congested polycyclic systems requires the development of efficient and novel cyclization strategies. acs.orgnih.gov
Functional Group Installation: The late-stage introduction of sensitive functional groups, such as the vinylogous ester in this compound, necessitates mild and selective reaction conditions. nih.gov
Innovations spurred by these challenges include the development of novel annulation methods, oxidative rearrangement transformations, and biomimetic approaches that mimic enzymatic cyclizations. acs.orgnsf.gov The synthesis of various meroterpenoid families, such as the berkeleyacetals and andrastins, has further pushed the boundaries of synthetic methodology, offering solutions to problems of chemoselectivity, stereoselectivity, and regioselectivity. acs.orgnih.gov
Semisynthesis Approaches
Semisynthesis, starting from a readily available natural product, offers a more concise route to complex molecules like the strongylophorines. Isocupressic acid, an abundant building block, has been identified as a valuable starting material for the semisynthesis of this family of meroterpenoids. researchgate.net An efficient eight-step semisynthesis of strongylophorine-2 from isocupressic acid has been reported, which also provided access to six other family members. researchgate.net This approach significantly streamlines the synthesis by leveraging the pre-existing complex core of the starting material. The key transformations in this semisynthesis include a novel iron(III)-mediated rearrangement-cyclization cascade and a directed photochemical C(sp³)–H δ-lactonization. researchgate.net The development of a short semisynthesis of this compound from isocupressic acid was also a key goal, utilizing an FeCl₃-mediated cascade for rapid scaffold assembly and an oxidative quinone methoxylation for the final step. researchgate.netnih.govau.dk
Key Transformations in Strongylophorine Semisynthesis
| Starting Material | Key Reactions | Target Molecules |
|---|
Utilizing Abundant Natural Precursors (e.g., Isocupressic Acid)
A highly efficient semisynthesis of this compound has been developed starting from the abundant natural diterpene, isocupressic acid. researchgate.netacs.orgnih.gov This approach provides a concise route to the core structure of the strongylophorine family. researchgate.net
Key reagents and reactions in this synthetic sequence include:
Isocupressic Acid: The readily available starting material. researchgate.net
FeCl₃-mediated cascade reaction: For the rapid assembly of the polycyclic core. acs.orgnih.gov
Oxidative quinone methoxylation: To introduce the vinylogous ester functionality. researchgate.netacs.orgnih.gov
This semisynthetic strategy has not only made this compound more accessible for further study but has also enabled the synthesis of several other members of the strongylophorine family. researchgate.netresearchgate.netnih.gov
Table 1: Key Synthetic Intermediates and Reagents
| Compound/Reagent | Role in Synthesis |
|---|---|
| Isocupressic Acid | Abundant natural precursor |
| Strongylophorine-2 | Key intermediate in the semisynthesis |
| Iron(III) Chloride (FeCl₃) | Catalyst for cascade reaction to form the core scaffold |
| Co(OAc)₂ / Mn(OAc)₃·2H₂O | Catalysts for oxidative quinone heterofunctionalization |
Derivatization from Co-occurring Strongylophorines
Chemical modification of other naturally occurring strongylophorines has been instrumental in the structural elucidation of this compound. While not a primary synthetic route for its production, the interconversion of these related compounds has provided crucial stereochemical information. acs.org
Specifically, the absolute configuration of this compound was determined by a single-crystal X-ray diffraction analysis of a derivative prepared from the co-occurring metabolite, Strongylophorine-8. acs.orgubc.ca Strongylophorine-8 was chemically converted to a bislactone derivative, which allowed for the unambiguous assignment of the stereocenters in this compound as 4S, 5R, 8R, 9S, 10S, 13S, and 14S. acs.orgubc.caacs.org This process involved the oxidation of Strongylophorine-8 using sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃). acs.org
This derivatization highlights the close biosynthetic relationship within the strongylophorine family and demonstrates the utility of chemical correlation in confirming the structures of complex natural products.
Design and Synthesis of this compound Analogues
To understand the structural features essential for the biological activity of this compound, particularly its anti-invasive properties, synthetic analogues have been designed and prepared. acs.orgubc.ca These studies have been crucial in identifying the pharmacophore of the molecule. acs.org
A key hypothesis at the outset of these studies was that the quinone substructure and the diterpenoid skeleton were critical for activity, while the A-ring lactone might be less important. acs.org To test this, an analogue of this compound lacking the A-ring lactone was synthesized. acs.org The synthesis of this analogue involved a biomimetic approach, with the tricyclic diterpenoid fragment constructed from geranylgeranylacetate via a polyene cyclization and the quinone moiety synthesized from vanillin. acs.org
Contrary to the initial hypothesis, the biological evaluation of this synthetic analogue revealed the unanticipated importance of the A-ring lactone moiety for the anti-invasion activity of this compound. acs.orgubc.caacs.org The synthesis of both (+)- and (-)-enantiomers of this simplified analogue further helped to explore the structure-activity relationship. acs.org These findings have been pivotal in understanding the structural requirements for the biological function of this compound and guide the design of future, potentially more potent, analogues. researchgate.net
Table 2: Synthesized Analogues of this compound
| Analogue | Structural Modification | Purpose of Synthesis |
|---|---|---|
| (+)- and (-)-Strongylophorine-26 analogue | Missing the A-ring lactone | To investigate the importance of the A-ring lactone for anti-invasion activity |
| (8-desmethyl)strongylophorine-2 | Missing a methyl group at the C-8 position | To study structure-activity relationships in the inhibition of HIF-1 transcriptional pathway |
Molecular Mechanisms of Biological Activity of Strongylophorine 26
Anti-Invasive Activity and Cellular Motility Modulation
Strongylophorine-26 exhibits significant anti-invasive properties by directly inhibiting the motility of cancer cells. uni.luaacrjournals.org This inhibition is not a result of cytotoxicity at effective concentrations. researchgate.netaacrjournals.org
Effects on Cancer Cell Motility (e.g., MDA-MB-231 breast carcinoma cells)
Studies on the highly invasive MDA-MB-231 human breast carcinoma cell line have been pivotal in elucidating the anti-motility effects of this compound. uni.luresearchgate.netnih.gov Treatment with this compound inhibits the migration of these cells in in vitro wound closure assays. aacrjournals.org Upon application of the compound, cells undergo a rapid initial contraction and depolarization, which is then followed by a process of spreading and flattening. uni.lunih.govaacrjournals.org This leads to a rounded morphology with non-polarized lamellipodial extensions in all directions, a state that is not conducive to directional migration. uni.luresearchgate.net
| Cell Line | Assay | Effect of this compound | Reference |
| MDA-MB-231 | Wound Closure Assay | Inhibition of cell migration into the wound | aacrjournals.org |
| MDA-MB-231 | Invasion Assay (Matrigel) | Inhibition of invasion | researchgate.net |
Impact on Cellular Morphology and Adhesion Dynamics
The inhibition of cell motility is a direct consequence of the profound changes this compound induces in cellular architecture and adhesive structures. uni.luaacrjournals.org
A hallmark of this compound activity is the dramatic rearrangement of the actin cytoskeleton. uni.luaacrjournals.org Unlike many other motility inhibitors that induce the formation of actin stress fibers, this compound causes a notable decrease in these structures. researchgate.netnih.gov Instead, it promotes the formation of a dense meshwork of actin filaments around the cell periphery. uni.lunih.gov This is accompanied by increased membrane ruffling across the entire cell surface and the extension of non-polarized lamellipodia. uni.luaacrjournals.org
Concurrent with the changes in the actin cytoskeleton, this compound dramatically increases the number and size of focal adhesions. uni.lunih.govresearchgate.net These large focal adhesions are primarily localized to the cell periphery. uni.luaacrjournals.org The formation of these highly stable focal adhesions is thought to impede the dynamic turnover required for cell movement, thus contributing to the inhibition of migration. uni.lu
| Cellular Structure | Effect of this compound | Reference |
| Actin Stress Fibers | Decrease | researchgate.netnih.gov |
| Lamellipodial Extensions | Induces non-polarized extensions | uni.lu |
| Peripheral Actin | Formation of a dense meshwork | uni.lunih.gov |
| Focal Adhesions | Increase in size and number | uni.lunih.govresearchgate.net |
Actin Cytoskeletal Rearrangements (Stress Fibers, Lamellipodial Extensions)
Regulation of Rho GTPase Signaling
The morphological and anti-invasive effects of this compound are mediated through its influence on the Rho family of small GTPases, which are key regulators of the actin cytoskeleton and cell adhesion. uni.luimrpress.comnih.gov
This compound causes a transient activation of Rho GTPases. uni.luaacrjournals.orgimrpress.com This activation is a critical component of its anti-invasive activity. uni.lu The initial activation of Rho is responsible for the observed cell contraction and rounding. uni.lu It is hypothesized that the subsequent overactivation of Rho leads to the formation of overly stable focal adhesions, which in turn inhibits cell migration. uni.lu The anti-invasive effects of this compound can be nullified by treatment with the Rho inhibitor C3 exoenzyme, confirming the Rho-dependent nature of its mechanism. uni.luresearchgate.netaacrjournals.org This distinct mechanism, which involves the reduction of stress fibers despite Rho activation, sets this compound apart from many other anti-motility agents. uni.lunih.gov
Potential Implications for Cdc42 Activity and Cell Polarity
The activation of Rho by this compound has significant implications for cell polarity and morphology, processes in which the Rho family of GTPases, including Cdc42, play a central role. molbiolcell.org Cdc42 is a master regulator of cell polarity, governing asymmetric cell division, differentiation, and migration. nih.govfrontiersin.org It is essential for establishing the front-rear polarity required for directional cell movement. amegroups.org
Treatment of MDA-MB-231 breast carcinoma cells with this compound leads to a loss of polarized morphology. researchgate.net Untreated migratory cells typically display a polarized phenotype with a distinct leading edge lamella and a narrow retracting tail. researchgate.net However, upon exposure to this compound, cells become flattened, spread out, and exhibit non-polarized lamellar extensions around their entire periphery. researchgate.net This disruption of polarity is consistent with an overt activation of Rho, which can lead to extensive membrane ruffling and the formation of non-directional lamellipodia. researchgate.netresearchgate.net
While direct studies on the effect of this compound on Cdc42 are limited, the observed cellular effects suggest a potential interplay. The Rho family GTPases (Rho, Rac, and Cdc42) are engaged in complex crosstalk to regulate cytoskeletal dynamics. molbiolcell.org For instance, RhoA activity can inhibit Rac1 and Cdc42 activity, thereby impeding cell polarization and protrusion. molbiolcell.org The this compound-induced activation of Rho could, therefore, lead to a downregulation of Cdc42 activity, contributing to the observed loss of cell polarity. researchgate.netmolbiolcell.orgresearchgate.net This disruption of the delicate balance between Rho GTPase activities ultimately inhibits directional cell migration. researchgate.netresearchgate.net
Proteasome Inhibitory Mechanisms of Strongylophorine Derivatives
Characterization of Proteasome Subunit Inhibition (e.g., Chymotrypsin-like activity)
Strongylophorine derivatives have been identified as inhibitors of the 20S proteasome, a multicatalytic protease complex essential for protein degradation in eukaryotic cells. researchgate.netnih.govresearchgate.net The 20S proteasome core contains three distinct catalytic activities housed in its β-subunits: chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities. nih.govnih.gov Research has primarily focused on the inhibition of the chymotrypsin-like activity, which is a major target for many proteasome inhibitors. researchgate.netnih.govnih.govnii.ac.jp
Studies on a range of strongylophorine derivatives isolated from the marine sponge Petrosia corticata have demonstrated their inhibitory effects on the chymotrypsin-like activity of the proteasome. researchgate.netnih.govresearchgate.netnii.ac.jp This was the first report of proteasome inhibitory activity for this class of compounds. nii.ac.jp The potency of inhibition varies among the different analogues, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.netnih.govnii.ac.jp For example, a diastereomeric mixture of strongylophorines-13 and -14 was found to be the most potent inhibitor in one study, with an IC50 of 2.1 μM against the chymotrypsin-like site. nih.govresearchgate.netnii.ac.jp
The inhibition of the proteasome, particularly the chymotrypsin-like activity, is a validated strategy in cancer therapy. researchgate.netjst.go.jp By blocking the degradation of regulatory proteins, proteasome inhibitors can induce apoptosis and halt cell proliferation, making the strongylophorines a subject of interest for further investigation. researchgate.netnih.gov
Structural Determinants for Proteasome Inhibitory Potency (e.g., Hemiacetal/Hydroquinone (B1673460) Moieties)
Structure-activity relationship (SAR) studies have revealed key structural features of strongylophorine derivatives that are crucial for their proteasome inhibitory potency. researchgate.netnii.ac.jp The presence of both a hemiacetal and a hydroquinone moiety in the structure significantly contributes to the inhibitory activity. researchgate.netnii.ac.jp
The most potent inhibitor identified in one study was a compound containing both these functional groups. nii.ac.jp A comparison of different derivatives highlighted the following trends:
Hemiacetal vs. Acetal (B89532)/Lactone: Compounds containing a hemiacetal group (like strongylophorines-15/-16, IC50 value of 3.6 µM) were more potent inhibitors than those with an acetal group (strongylophorine-25 and -26, IC50 values of 6.6 and 9.3 µM, respectively). researchgate.netjst.go.jp The corresponding lactone derivative was significantly less active (IC50 > 100 µM). researchgate.netjst.go.jp
Hydroquinone Presence: Derivatives featuring a hydroquinone moiety showed more potent inhibitory activities than their dehydrated counterparts. nii.ac.jp
Other Functional Groups: The nature of the substituent on the common molecular skeleton also influences activity. For instance, compounds with a carboxylic acid group were more active than those with an aldehyde, which in turn were more active than those with a methyl group. nii.ac.jp
These findings indicate that the hydroquinone and hemiacetal functionalities are critical pharmacophores for the proteasome inhibitory action of strongylophorines. researchgate.netnii.ac.jp
Modulation of Inflammatory Pathways
Inhibition of Nitric Oxide (NO) Production
Beyond its effects on the cytoskeleton and proteasome, this compound has been shown to modulate inflammatory pathways. Specifically, it demonstrates inhibitory activity against the production of nitric oxide (NO). researchgate.net Meroterpenoids, the class of compounds to which strongylophorines belong, are known to possess anti-inflammatory properties, including the inhibition of NO and other inflammatory mediators. researchgate.netfrontiersin.org
In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound was found to inhibit NO production with an IC50 value of 4.42 ± 0.81 μM. researchgate.net The anti-inflammatory effect was further substantiated by the observation that the compound could inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net This suggests that this compound can interfere with inflammatory processes, a characteristic shared by other natural products that modulate signaling pathways like NF-κB. researchgate.netmdpi.comajol.infodovepress.com
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression
This compound, a marine-derived meroterpenoid, has been identified as a potential modulator of inflammatory pathways, in part through its influence on the expression of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. The ability of certain compounds to downregulate iNOS expression is a key area of anti-inflammatory research.
While direct mechanistic studies on this compound's effect on iNOS are still emerging, research on related compounds and pathways provides significant insights. For instance, some sponge-derived terpene quinones and phenols are known to downregulate the expression of iNOS at the transcriptional level. researchgate.net This suggests that this compound may share a similar mechanism of action. The anti-inflammatory effects of certain molecules are often confirmed through iNOS expression inhibition assays. researchgate.netresearchgate.net
Furthermore, the activity of related strongylophorine analogues offers clues. Strongylophorine-2 and strongylophorine-3 have been shown to inhibit hypoxia-inducible factor-1 (HIF-1) dependent luciferase expression. mdpi.com HIF-1 is a transcription factor that can regulate the expression of iNOS, particularly in hypoxic conditions often associated with inflammation. By inhibiting HIF-1, these strongylophorine analogues may consequently suppress the downstream expression of iNOS. This suggests a potential indirect pathway by which this compound could exert its downregulatory effect on iNOS.
Other Investigated Biological Activities of Strongylophorine Analogues
The unique chemical architecture of strongylophorine analogues has prompted a broad investigation into their biological activities beyond the specific effects of this compound. These studies have unveiled a range of effects, from enzyme inhibition to antimicrobial properties.
Effects on Protein Tyrosine Phosphatase 1B (PTP1B) Activity
Several strongylophorine analogues have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. mdpi.com Inhibition of PTP1B is a significant therapeutic target for type 2 diabetes and obesity.
A study investigating meroditerpenes from the Okinawan marine sponge Strongylophora strongilata identified a new compound, 26-O-ethylstrongylophorine-14, along with several known strongylophorines, as PTP1B inhibitors. nih.gov The inhibitory activities of these compounds were evaluated, revealing structure-activity relationships. Notably, strongylophorines possessing an acetal moiety at C-26, such as 26-O-ethylstrongylophorine-14 and 26-O-methylstrongylophorine-16, demonstrated stronger inhibition compared to their lactone derivatives. nih.gov This was the first report of meroterpenes exhibiting PTP1B inhibitory activity. nih.gov
| Compound | IC50 (µM) against PTP1B |
|---|---|
| 26-O-ethylstrongylophorine-14 | 8.7 |
| 26-O-methylstrongylophorine-16 | 8.5 |
| Strongylophorine-2 | >24.4 |
| Strongylophorine-3 | 9.0 |
| Strongylophorine-8 | 21.2 |
| Strongylophorine-15 | 11.9 |
| Strongylophorine-17 | 14.8 |
| Oleanolic acid (Positive Control) | 0.7 |
Inhibition of Starfish Oocyte Maturation
A number of strongylophorine analogues have been shown to inhibit the maturation of starfish oocytes, a model system often used to screen for compounds that may interfere with cell cycle regulation and signal transduction. nih.govtandfonline.com In a study of meroditerpenoids from the marine sponge Strongylophora strongylata, seven new strongylophorines (13-19) were isolated along with four known ones (strongylophorines 2, 3, 4, and 8). nih.gov
These compounds were tested for their ability to inhibit the maturation of oocytes from the starfish Asterina pectinifera. nih.gov The results showed that ten of the isolated strongylophorines inhibited oocyte maturation with IC50 values ranging from 1.1 to 37.6 µM. nih.gov Strongylophorine 4 was the only compound that did not show activity at the tested concentration of 250 µM. nih.gov
| Compound | IC50 (µM) for Inhibition of Starfish Oocyte Maturation |
|---|---|
| Strongylophorine-2 | 36.6 |
| Strongylophorine-3 | Not specified in the abstract |
| Strongylophorine-4 | Inactive at 250 µM |
| Strongylophorine-8 | 1.1 |
| Strongylophorine-13/14 | 35.0 |
| Strongylophorine-15/16 | 36.4 |
| Strongylophorine-17 | 1.2 |
| Strongylophorine-18 | 37.6 |
| Strongylophorine-19 | Not active at 100 µg/mL |
| Strongylophorine-20 | 36.4 |
| Strongylophorine-21 | 35.2 |
General Antimicrobial Activity Profiles
The strongylophorine class of compounds has demonstrated a spectrum of antimicrobial activities. ontosight.ai Research has indicated that these marine natural products can be effective against various microorganisms. ontosight.ai For instance, strongylophorines isolated from the Philippine marine sponge Petrosia (Strongylophora) have shown mild antimicrobial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. mdpi.com Within this group of compounds, the two quinone derivatives exhibited the most significant inhibition, suggesting that the quinone moiety may be important for their antibacterial action. mdpi.comnih.gov
Furthermore, a dimeric strongylophorine compound isolated from a Philippine marine sponge of the genus Strongylophora (also classified as Petrosia) was found to possess activity against Salmonella typhi, a Gram-negative bacterium. jrmds.in The diverse antimicrobial targets of strongylophorine analogues highlight their potential as lead structures for the development of new antimicrobial agents.
Antitubercular Activity Research
In the search for new therapeutic agents against tuberculosis, a number of strongylophorine analogues have been evaluated for their activity against Mycobacterium tuberculosis. Bioactivity-guided fractionation of an extract from a Petrosia sp. marine sponge led to the isolation of five new strongylophorine meroditerpene analogues, alongside six known strongylophorines. acs.orgnih.govnih.gov
These compounds were tested for their inhibitory activity against Mycobacterium tuberculosis strain H37Rv using an Alamar blue assay. nih.gov The results of this screening were notable: none of the tested strongylophorine analogues showed significant inhibition at a concentration of 25 µg/mL. nih.gov However, a related known compound isolated from the same bioactive fraction, duryne, exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 1.4 µM, which is comparable to the antitubercular drug linezolid. nih.gov This indicates that while the strongylophorine scaffold itself may not be inherently active against M. tuberculosis, the marine source from which they are derived can produce other classes of compounds with significant antitubercular potential.
Structure Activity Relationship Sar Studies of Strongylophorine 26
Correlating Structural Motifs with Anti-Invasive Activity
Strongylophorine-26 has been identified as a notable inhibitor of cancer cell invasion. nih.govnih.gov Research into its mechanism of action shows that it inhibits the motility of breast carcinoma cells and induces significant changes in cell morphology, including a decrease in actin stress fibers and the formation of nonpolarized lamellipodial extensions. nih.gov The anti-invasive properties are dependent on the transient activation of the small GTPase Rho. nih.gov SAR studies have been instrumental in pinpointing the specific parts of the molecule essential for this anti-invasive effect.
A pivotal discovery in the SAR of this compound is the critical role of the A-ring lactone moiety. acs.orgacs.org Studies involving synthetic analogues have revealed the "unanticipated importance" of this structural feature for the compound's anti-invasion activity. acs.orgresearchgate.net Comparison with related compounds that lack this specific lactone ring or have alterations in this part of the molecule demonstrates a significant drop in potency.
Table 1: Anti-Invasive Activity of Strongylophorine Compounds
| Compound | Cell Line | IC₅₀ (Anti-invasion Assay) |
|---|---|---|
| This compound | MDA-231 | ~1.0 µg/mL |
| Strongylophorine-8 | MDA-231 | ~7.0 µg/mL |
Data sourced from reference nih.gov.
SAR for Proteasome Inhibition
This compound and its analogues also function as inhibitors of the proteasome, a large protein complex that degrades unneeded or damaged proteins in cells. nii.ac.jpjst.go.jp The inhibition of the proteasome is a validated strategy in cancer therapy, as cancer cells are often more dependent on proteasome function to maintain their rapid proliferation. unife.it SAR studies on various strongylophorine derivatives have provided clear insights into the structural requirements for proteasome inhibition.
Research has demonstrated a clear hierarchy of activity based on the functional group present at the C-26 position of the strongylophorine scaffold. jst.go.jpresearchgate.net Specifically, the inhibitory activity against the chymotrypsin-like (CT-L) activity of the proteasome is highly dependent on whether this position features a lactone, an acetal (B89532), or a hemiacetal.
Studies comparing a series of strongylophorine derivatives revealed that compounds with a hemiacetal moiety are the most potent inhibitors. jst.go.jpresearchgate.net Acetal derivatives show slightly less potency, while the corresponding lactone derivatives are significantly less active or even inactive. nih.govjst.go.jp For example, a mixture of the diastereomeric hemiacetals Strongylophorines-13/-14 was the most potent inhibitor in one study, while the lactone analogue Strongylophorine-2 showed no activity at concentrations up to 100 μM. nii.ac.jpnih.gov This indicates that the presence of a hemiacetal or acetal group at C-26, combined with a hydroquinone (B1673460) moiety, is crucial for effective proteasome inhibition. researchgate.net
Table 2: Proteasome Inhibitory Activity of Strongylophorine Derivatives
| Compound Derivative | Example Compound(s) | IC₅₀ (Chymotrypsin-like activity) |
|---|---|---|
| Hemiacetal | Strongylophorines-13/-14 | 2.1 µM |
| Hemiacetal | Strongylophorines-15/-16 | 3.6 µM |
| Acetal | Strongylophorine-25 | 9.3 µM |
| Acetal | This compound | 6.6 µM |
| Lactone | Strongylophorine-2 | >100 µM |
Data sourced from references nii.ac.jpnih.govjst.go.jpresearchgate.net.
Computational Approaches in SAR Analysis (e.g., Molecular Docking)
To further understand the interactions between strongylophorine compounds and their biological targets, computational methods such as molecular docking are employed. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein target, to form a stable complex. unife.itmdpi.com This method provides insights into the binding energetics and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
In the context of proteasome inhibition, molecular docking can be used to model the interaction of this compound and its analogues with the active sites of the 20S proteasome core particle. mdpi.com The 20S proteasome contains three distinct types of catalytic sites within its β-subunits: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) sites. rsc.org Docking studies can reveal how different functional groups on the strongylophorine scaffold interact with key amino acid residues in these catalytic pockets. For example, analysis of other inhibitors has shown interactions with the catalytic threonine residue (Thr1) and other key residues like Ala20, Thr21, and Lys33 within the chymotrypsin-like active site. unife.it By modeling this compound and its analogues, researchers can rationalize the observed SAR data, such as why the hemiacetal form is a more potent inhibitor than the lactone form, and can guide the design of new, more potent inhibitors. unife.it
Advanced Research Methodologies Applied to Strongylophorine 26
Bioassay-Guided Fractionation and Isolation Techniques
The discovery of Strongylophorine-26 is a direct result of bioassay-guided fractionation, a powerful strategy for identifying novel bioactive compounds from complex natural sources. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.govphcog.com This process begins with the collection of a marine sponge, in this case, Petrosia (Strongylophora) corticata from Papua New Guinea. nih.govacs.org
The isolation procedure typically involves the following steps:
Extraction: The wet sponge material is extracted with a solvent such as ethanol. nii.ac.jp This initial extract contains a vast mixture of compounds.
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity. nii.ac.jp
Chromatographic Separation: The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds. researchgate.netnii.ac.jp This often involves:
Silica Gel Column Chromatography: A common normal-phase chromatography technique used for initial separation of the extract into fractions of decreasing polarity. researchgate.netnii.ac.jp
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the fine purification of the target compound from the active fractions. researchgate.netresearchgate.net
Throughout this multi-step process, each fraction is tested for its biological activity using a specific bioassay. In the case of this compound, an anti-invasion assay using cancer cells was pivotal in guiding the fractionation process towards the pure, active compound. nih.govacs.org
In Vitro Cell-Based Assay Systems
Once isolated, this compound has been subjected to a variety of in vitro cell-based assays to characterize its biological effects.
Cancer Cell Invasion and Motility Assays
The primary bioactivity that led to the isolation of this compound was its ability to inhibit cancer cell invasion. nih.govacs.org This has been extensively studied using several established in vitro models:
Matrigel Invasion Assay (Boyden Chamber Assay): This is a widely used method to assess the invasive potential of cancer cells. mdpi.comsigmaaldrich.comjcancer.org Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with Matrigel, a reconstituted basement membrane extract. The lower chamber contains a chemoattractant. The ability of cells to degrade the Matrigel and migrate through the pores is quantified. This compound was shown to significantly inhibit the invasion of MDA-MB-231 human breast carcinoma cells in this assay, with an IC50 value of approximately 1.0 µg/mL. nih.govresearchgate.net
Wound-Healing Assay: This assay assesses cell migration by creating a "wound" or scratch in a confluent monolayer of cells. researchgate.netfrontiersin.org The rate at which the cells migrate to close the wound is monitored over time. Treatment with this compound was found to inhibit the motility of MDA-MB-231 cells in this assay. researchgate.netnih.gov
These assays have been instrumental in demonstrating the potent anti-invasive and anti-motility properties of this compound. nih.govuni.lu
Cytotoxicity Screening on Cellular Models (Excluding Clinical Outcomes)
To determine if the observed anti-invasive effects were due to general toxicity, this compound was evaluated for its cytotoxic activity against various cell lines. biorxiv.orgscielo.brnih.gov Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used. scielo.br These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Interestingly, at the concentrations where it effectively inhibited cell invasion, this compound showed no detectable cytotoxicity. researchgate.netresearchgate.netresearchgate.net The reported IC50 for cytotoxicity was 5 µg/mL, a concentration significantly higher than that required for its anti-invasive effects. researchgate.netresearchgate.netresearchgate.net This indicates that this compound specifically targets pathways involved in cell migration and invasion rather than inducing general cell death.
Enzyme and Pathway-Specific Assays
To elucidate the molecular mechanism of action, researchers have employed various enzyme and pathway-specific assays. nih.govnih.gov These studies have revealed that this compound and its analogs can modulate specific cellular signaling pathways.
Rho GTPase Activation Assay: The small GTPase Rho is a key regulator of the actin cytoskeleton and cell motility. nih.govuni.lu Assays that measure the level of active, GTP-bound Rho revealed that this compound causes a transient activation of Rho. nih.govresearchgate.net This was a surprising finding, as the activation of Rho is often associated with increased cell contractility, which can sometimes inhibit migration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: PTP1B is an enzyme that plays a role in various signaling pathways, including those related to cell growth and metabolism. nih.govmdpi.comrcsb.orgnih.gov Some strongylophorine analogs have been shown to inhibit the activity of PTP1B. nih.gov For instance, 26-O-ethylstrongylophorine-14 and 26-O-methylstrongylophorine-16 exhibited IC50 values of 8.7 µM and 8.5 µM, respectively, against PTP1B. nih.gov This suggests that inhibition of PTP1B could be a contributing factor to the biological activity of this class of compounds.
These specific assays have provided crucial insights into the complex and unique mechanism by which this compound exerts its anti-invasive effects, distinguishing it from other motility inhibitors. nih.govuni.lu
Spectroscopic and Chromatographic Techniques for Purity and Characterization
The structural elucidation and confirmation of purity of this compound rely heavily on a combination of advanced spectroscopic and chromatographic methods. journalsarjnp.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are fundamental for determining the complex polycyclic structure of this compound and its analogs. researchgate.netnii.ac.jpnih.gov These techniques provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. nih.gov Fragmentation patterns observed in mass spectra can also provide structural information.
X-ray Crystallography: Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute configuration of a molecule. ubc.caacs.org The absolute stereochemistry of this compound was definitively established by X-ray analysis of a derivative prepared from a co-occurring metabolite, strongylophorine-8. ubc.caacs.org
Chromatographic Purity Analysis: HPLC is used not only for isolation but also to assess the purity of the final compound. researchgate.net A single, sharp peak in an HPLC chromatogram under different conditions is a strong indicator of a pure substance.
The data obtained from these techniques are collectively used to unambiguously identify and characterize this compound.
Advanced Synthetic Chemistry Protocols for Complex Molecule Synthesis
The complex structure of this compound presents a significant challenge for chemical synthesis. researchgate.netresearchgate.netrsc.org However, the total synthesis of this natural product is crucial for confirming its structure, providing a renewable source of the compound for further biological studies, and enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
Key synthetic strategies that have been developed include:
Development of Novel Catalytic Methods: The synthesis of this compound has spurred the development of new chemical reactions. For example, a catalytic oxidative quinone heterofunctionalization method using Co(OAc)₂ and Mn(OAc)₃·2H₂O as catalysts was developed for the construction of the substituted p-quinone moiety, a key structural feature of the molecule. researchgate.netresearchgate.net
Semisynthesis from Abundant Precursors: An efficient eight-step semisynthesis of strongylophorine-2 from the more readily available natural product, isocupressic acid, has been reported. researchgate.net This route provides access to several members of the strongylophorine family.
Key Chemical Transformations: The synthesis of the strongylophorine core has involved innovative chemical reactions such as an iron(III)-mediated rearrangement-cyclization cascade and a directed photochemical C(sp³)–H δ-lactonization. researchgate.netresearchgate.net
These advanced synthetic protocols not only provide access to this compound and its analogs but also contribute to the broader field of organic chemistry by introducing novel and powerful synthetic methodologies. ubc.caacs.org
Future Directions and Translational Research Potential
Elucidation of Additional Molecular Targets and Pathways
The current understanding of Strongylophorine-26's mechanism of action is primarily centered on its ability to inhibit cancer cell motility and invasion. researchgate.netnih.gov Studies have shown that it induces a rapid contraction in MDA-MB-231 breast carcinoma cells and inhibits their movement. researchgate.net A key observation is that this compound causes a decrease in actin stress fibers, which contrasts with many other cell migration inhibitors that induce these structures. researchgate.net This suggests a distinct mechanism of action that warrants further investigation to identify its direct molecular binding partners. While its effects on the actin cytoskeleton and the Rho GTPase signaling pathway are implicated, the precise upstream and downstream effectors remain to be fully elucidated. researchgate.netimrpress.com
Future research should prioritize the identification of the direct protein targets of this compound. Techniques such as affinity chromatography using immobilized this compound as bait, combined with mass spectrometry-based proteomics, could isolate and identify binding partners from cancer cell lysates. Furthermore, broader screening against panels of kinases, phosphatases, and other enzymes involved in cytoskeletal dynamics could reveal unexpected targets. For instance, other members of the strongylophorine family have been noted to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor progression, and protein tyrosine phosphatase 1B (PTP1B), a target for diabetes. semanticscholar.orgblrcl.org Investigating whether this compound shares these activities could open new research avenues. blrcl.orgnih.gov
Rational Design of Next-Generation Strongylophorine-Based Chemical Probes
The development of chemical probes based on the this compound scaffold is essential for dissecting its mechanism of action and exploring its therapeutic potential. Rational design, informed by structure-activity relationship (SAR) studies, provides a pathway to create more potent, selective, and versatile molecular tools. researchgate.netnih.gov
Initial SAR studies have already provided crucial insights. The synthesis of analogues has revealed the unexpected importance of the A-ring lactone moiety for the compound's anti-invasion activity. acs.orgacs.org An analogue missing this lactone was found to be significantly less active, highlighting this part of the molecule as a critical component of its pharmacophore. acs.org
Future efforts in rational design should focus on several key areas:
Affinity and Selectivity Enhancement: Systematically modifying the quinone, the diterpenoid core, and the lactone ring to improve binding affinity for its primary target(s) once identified.
Photoaffinity Probes: Incorporating photoreactive groups (e.g., benzophenones or diazirines) into the this compound structure. These probes, upon UV irradiation, can form covalent bonds with their target proteins, enabling definitive identification.
Fluorescent Probes: Attaching a fluorophore to a non-critical position on the this compound molecule would allow for visualization of its subcellular localization and tracking its interaction with cellular components in real-time using advanced microscopy techniques.
Clickable Probes: Introducing a bio-orthogonal handle, such as an alkyne or azide (B81097) group, would enable "click chemistry" applications for target identification and profiling in complex biological systems.
These next-generation probes will be invaluable for validating targets, understanding off-target effects, and elucidating the complex signaling networks modulated by this compound. nih.gov
Development of Sustainable Production Methods
A significant bottleneck in the development of many marine natural products is the "supply problem," where the parent organism produces the compound in minute quantities. nih.gov this compound is isolated from the marine sponge Petrosia corticata, and reliance on wild harvesting is unsustainable and impractical for preclinical and clinical development. nih.govnih.gov Therefore, establishing sustainable production methods is a critical priority.
Several strategies can be pursued:
Total Chemical Synthesis: The first total synthesis of this compound was achieved, demonstrating its feasibility. nih.gov Key strategies involved an iron(III)-mediated cascade reaction to assemble the carbon skeleton and a novel catalytic oxidative quinone functionalization method. nih.govresearchgate.net While total synthesis provides unambiguous access to the molecule and its analogues, complex multi-step syntheses can be costly and difficult to scale up. au.dk
Semisynthesis: A semisynthetic approach, starting from a more readily available natural product like isocupressic acid, has also been explored to shorten the synthetic route. acs.org This can be a more efficient alternative if a suitable starting material is abundant.
Aquaculture and Cell Culture: Cultivating the source sponge, Petrosia corticata, or its associated microorganisms could provide a renewable source of the compound. nih.gov However, recreating the specific environmental conditions and symbiotic relationships necessary for the production of the desired metabolite can be challenging. nih.govvdoc.pub
Synthetic Biology and Metabolic Engineering: Once the biosynthetic gene cluster responsible for this compound production is identified (likely from the sponge or a symbiotic microbe), it could be transferred to a heterologous host like E. coli or yeast. vdoc.pub This would enable large-scale, controlled production through fermentation, a highly scalable and sustainable method. unina.it
A combined approach, using insights from total synthesis to create simplified, potent analogues that are then produced via scalable synthetic biology platforms, may represent the most viable long-term strategy.
Exploration of Novel Therapeutic Applications based on Mechanism of Action
The established mechanism of this compound—inhibiting cancer cell invasion and motility by reducing actin stress fibers—points directly to its potential as an anti-metastatic agent. researchgate.netnih.gov Metastasis is the primary cause of mortality in cancer patients, and agents that can specifically block this process are of high therapeutic value. This compound could be investigated for use in cancers known for their high metastatic potential, such as triple-negative breast cancer (TNBC), melanoma, and pancreatic cancer. researchgate.netnih.gov
Beyond its anti-metastatic role, its unique effect on the actin cytoskeleton could be relevant in other pathological conditions characterized by aberrant cell motility, such as:
Fibrotic Diseases: Conditions like idiopathic pulmonary fibrosis and liver cirrhosis involve the excessive migration and activation of fibroblasts. An inhibitor of cell motility could potentially mitigate this process.
Inflammatory Disorders: The migration of immune cells to sites of inflammation is a key component of many chronic inflammatory diseases. Modulating this migration could offer a novel therapeutic strategy.
Furthermore, if this compound is found to inhibit other targets, such as HIF-1 or PTP1B, as seen with related compounds, its therapeutic scope could broaden significantly to include applications in anti-angiogenesis and metabolic diseases like diabetes. semanticscholar.orgblrcl.orgnih.gov
Integration of Omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, the integration of multiple "omics" datasets is an essential future direction. nih.govnih.gov A systems biology approach can uncover novel mechanisms, identify biomarkers of response, and provide a more complete picture of the compound's impact on cellular physiology. vdoc.pubnih.gov
Key omics approaches to be integrated include:
Transcriptomics (RNA-Seq): Treating cancer cells with this compound and analyzing changes in gene expression can reveal the transcriptional programs it modulates. This could confirm the downstream effects of Rho GTPase pathway inhibition and potentially identify entirely new pathways affected by the compound.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation) upon treatment. This would provide direct evidence of the signaling pathways being altered and help pinpoint the compound's molecular targets.
Metabolomics: Analyzing the metabolic profile of cells treated with this compound can reveal shifts in cellular metabolism that result from its activity. This could uncover dependencies of invasive cells on specific metabolic pathways that are disrupted by the compound.
Integrating these datasets using bioinformatic tools can build comprehensive network models of the drug's action. nih.gov This multi-omics approach will be crucial for understanding the full spectrum of its biological activity, predicting potential side effects, and rationally guiding its development as a therapeutic agent. nih.gov
Q & A
Q. How can researchers ensure compliance with open-science practices when publishing this compound data?
- Methodological Answer: Deposit raw spectra, crystallographic data (CCDC), and bioassay datasets in public repositories (e.g., Zenodo, ChEMBL). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized metadata templates and cite datasets with DOIs. Disclose conflicts of interest and funding sources .
Key Methodological Considerations
- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Integrity : Organize raw data with timestamps, lab notebooks, and electronic backups. Use version-control software for collaborative projects .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization, statistical methods, and supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
